NSC640233

説明

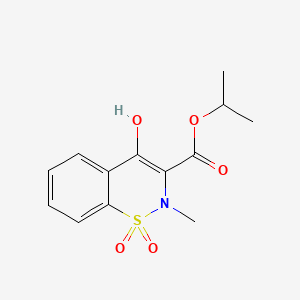

Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, also known as Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.325. The purity is usually 95%.

BenchChem offers high-quality Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

製薬上の不純物

この化合物は、抗炎症薬であるメロキシカムに見られる不純物として知られています .

アルドース還元酵素阻害剤

NSC640233を含む、一連のベンゾチアジアジン-1,1-ジオキシド化合物が、潜在的なアルドース還元酵素阻害剤として開発およびスクリーニングされています .

AMPA 受容体の正の異方性モジュレーター

この化合物は、中枢神経系の高速シナプス伝達に関与するAMPA 受容体の正の異方性モジュレーターとして試験されています .

抗増殖活性

作用機序

Target of Action

NSC640233, also known as Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, primarily targets the Retinoid X receptor α (RXRα) and its N-terminally truncated version tRXRα . These receptors play crucial roles in tumorigenesis .

Mode of Action

This compound acts as a selective RXRα ligand to promote TNFα-mediated apoptosis of cancer cells . It binds to RXRα and inhibits the transactivation of RXRα homodimer and RXRα/TR3 heterodimer . This compound has a unique binding mode to RXRα, where Trp305 and Phe313 in RXRα are crucial for this compound binding .

Biochemical Pathways

It is known that this compound strongly inhibits tumor necrosis factor α (tnfα)-induced akt activation . This suggests that it may affect the AKT signaling pathway, which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Result of Action

This compound stimulates TNFα-mediated apoptosis in cancer cells in an RXRα/tRXRα dependent manner . It inhibits TNFα-induced tRXRα/p85α complex formation, suggesting that this compound targets tRXRα to inhibit TNFα-induced AKT activation and to induce cancer cell apoptosis .

生物活性

Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, also known as Piroxicam Impurity L, is a derivative of benzothiazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15NO5S

- Molecular Weight : 297.33 g/mol

- CAS Number : 118854-48-1

Anti-inflammatory and Analgesic Properties

Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is structurally related to well-known NSAIDs such as Piroxicam and Meloxicam. These compounds are recognized for their analgesic and anti-inflammatory properties. Research indicates that derivatives of benzothiazine can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .

The biological activity of this compound may be attributed to several mechanisms:

- COX Inhibition : Similar to other NSAIDs, it likely inhibits COX enzymes (COX-1 and COX-2), thus decreasing inflammation and pain signaling pathways.

- Calpain I Inhibition : Some derivatives have shown potential as calpain I inhibitors, which are involved in cellular signaling and apoptosis .

- Antimicrobial Activity : Certain benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity .

Study on Anti-inflammatory Effects

A study conducted by Lombardino et al. (1971) demonstrated that compounds related to Isopropyl-4-hydroxy-2-methyl-2H-benzothiazine exhibited significant anti-inflammatory effects in animal models. The study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory efficacy of these compounds compared to standard NSAIDs.

Antimicrobial Activity Assessment

Research by Zia-ur-Rehman et al. (2006) highlighted the antimicrobial activity of benzothiazine derivatives against Bacillus subtilis. The study indicated that modifications in the chemical structure could enhance antibacterial efficacy, suggesting that Isopropyl-4-hydroxy derivatives may also possess similar properties.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Primary Activity |

|---|---|---|---|

| Piroxicam | 36322-90-4 | 331.38 g/mol | Anti-inflammatory |

| Meloxicam | 71125-38-7 | 351.37 g/mol | Anti-inflammatory |

| Isopropyl 4-Hydroxy Benzothiazine | 118854-48-1 | 297.33 g/mol | Potentially anti-inflammatory and antimicrobial |

特性

IUPAC Name |

propan-2-yl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-8(2)19-13(16)11-12(15)9-6-4-5-7-10(9)20(17,18)14(11)3/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWSBDIYCSOTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118854-48-1 | |

| Record name | Meloxicam related compound C [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118854481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylicacidisopropylester-1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL-4-HYDROXY-2-METHYL-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE-1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EFQ1F465L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。